N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
TRPA1-IN-7 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.
Scientific Research Applications
Photodynamic Therapy Application
- Synthesis and Photophysical Properties : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new compounds, including a variant of 1,3,4-thiadiazole, which have notable photophysical properties. These properties are valuable in photodynamic therapy, particularly in cancer treatment, due to high singlet oxygen quantum yield and appropriate photodegradation yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Potential
- Development as Anticonvulsants : Research led by Sych et al. (2018) explored derivatives of 1,3,4-thiadiazole, revealing their potential as anticonvulsants. These derivatives showed promising activity in seizure models, highlighting the scope for further preclinical studies (Sych et al., 2018).
Cancer Research
- Design and Evaluation as Glutaminase Inhibitors : Shukla et al. (2012) focused on the synthesis and evaluation of BPTES analogs, incorporating thiadiazole structures, as glutaminase inhibitors. These inhibitors, by targeting glutaminase, show potential in cancer treatment, especially in reducing the growth of lymphoma cells (Shukla et al., 2012).
Antimicrobial and Antifungal Action
- Potential as Antimicrobial Agents : Sych et al. (2019) synthesized derivatives including 1,3,4-thiadiazole, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research indicates the potential of these compounds in developing new antimicrobial agents (Sych et al., 2019).
Properties
Molecular Formula |
C18H17FN4O3S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H17FN4O3S2/c1-3-23(15-9-4-6-12(2)10-15)28(25,26)18-22-21-17(27-18)20-16(24)13-7-5-8-14(19)11-13/h4-11H,3H2,1-2H3,(H,20,21,24) |
InChI Key |
HBULQVILVBRLES-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRPA1 IN-7; TRPA1-IN 7; TRPA1-IN-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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